

# 5-nitro-1H-indole-3-carbaldehyde molecular weight and formula

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## Compound of Interest

Compound Name: 5-nitro-1H-indole-3-carbaldehyde

Cat. No.: B1295577

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## An In-depth Technical Guide to 5-nitro-1H-indole-3-carbaldehyde

This guide provides comprehensive technical information on **5-nitro-1H-indole-3-carbaldehyde**, a versatile intermediate compound with significant applications in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical research.

## Core Compound Properties

**5-nitro-1H-indole-3-carbaldehyde** is a stable, light yellow to yellow powder.<sup>[1]</sup> Its key identifiers and physicochemical properties are summarized below for quick reference.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub> [1][2][3]
Molecular Weight	190.16 g/mol [1][2][3][4]
IUPAC Name	5-nitro-1H-indole-3-carbaldehyde[2]
Synonyms	5-Nitroindole-3-carboxaldehyde, 5-Nitroindole-3-aldehyde[1][3]
CAS Number	6625-96-3[1][2][3]
Appearance	Light yellow to yellow powder[1]
Melting Point	300 °C[5]
Boiling Point	441.5±25.0 °C (Predicted)[5]
Storage Conditions	Store at 0-8 °C in an inert atmosphere[1][4]

## Experimental Protocols

The synthesis of **5-nitro-1H-indole-3-carbaldehyde** and its derivatives often employs the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.

### General Synthesis of Indole-3-aldehydes via Vilsmeier-Haack Reaction

This protocol is a general method for the synthesis of indole-3-aldehydes and can be adapted for **5-nitro-1H-indole-3-carbaldehyde**.

Materials:

- Indole (or substituted indole, such as 5-nitro-1H-indole)
- Dimethylformamide (DMF), freshly distilled
- Phosphorus oxychloride (POCl<sub>3</sub>), freshly distilled

- Ice
- Sodium hydroxide (NaOH) solution
- Ethanol (for recrystallization, optional)

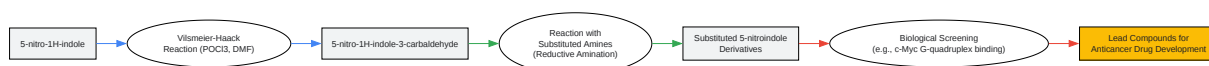
#### Procedure:

- In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, cool freshly distilled dimethylformamide in an ice-salt bath.[6]
- Slowly add freshly distilled phosphorus oxychloride to the cooled DMF with stirring over a period of 30 minutes.[6]
- Prepare a solution of the indole in dimethylformamide and add it to the reaction mixture over one hour, ensuring the temperature does not exceed 10°C.[6]
- After the addition is complete, raise the temperature to 35°C and stir for approximately one hour, or until the solution becomes an opaque, yellow paste.[6]
- Quench the reaction by carefully adding crushed ice to the paste, which should result in a clear, red aqueous solution.[6]
- Transfer the solution to a larger flask containing more crushed ice.[6]
- Neutralize the solution by adding a concentrated solution of sodium hydroxide. Initially, add about one-third of the base dropwise, then add the remainder more rapidly with efficient stirring.[6]
- Heat the resulting suspension to boiling and then allow it to cool to room temperature before placing it in a refrigerator to facilitate precipitation.[6]
- Collect the precipitate by filtration, wash it thoroughly with water, and air-dry it. The product can be further purified by recrystallization from ethanol if necessary.[6]

## Synthetic and Biological Pathways

**5-nitro-1H-indole-3-carbaldehyde** serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its derivatives are of particular interest in cancer research, specifically as binders for the c-Myc G-quadruplex, which can downregulate the expression of the c-Myc oncogene.[7][8]

The following diagram illustrates a general synthetic workflow for the preparation of substituted 5-nitroindole derivatives with potential anticancer activity.



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Caption: Synthetic workflow for developing 5-nitroindole-based anticancer agents.

This compound and its derivatives are valuable tools in the development of new therapeutic agents, particularly in oncology.[1][7] The nitro group enhances the chemical reactivity of the indole scaffold, making it a versatile starting material for a wide range of chemical transformations.[1] Researchers also utilize this compound in the creation of fluorescent probes for biological imaging and in the development of advanced materials.[1]

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